molecular formula C30H29N3O2 B11100658 N-benzyl-N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide

N-benzyl-N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide

Cat. No.: B11100658
M. Wt: 463.6 g/mol
InChI Key: CKQFZQOYFVWKOR-UHFFFAOYSA-N
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Description

N-benzyl-N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a benzyl group and a phenylcarbamoyl-cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Phenylcarbamoyl-Cyclohexyl Moiety: This step involves the reaction of cyclohexylamine with phenyl isocyanate to form the phenylcarbamoyl-cyclohexyl intermediate, which is then coupled with the benzylated quinoline core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinoline positions, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes and pathways involved in inflammation.

    Material Science: Its unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Research: The compound is used in studies related to cell signaling and molecular interactions due to its ability to bind to specific proteins and receptors.

Mechanism of Action

The mechanism of action of N-benzyl-N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Similar in structure but with a sulfonamide group instead of a carbamoyl group.

    N-benzyl-N-cyclohexyl-5-methyl-1H-pyrazole-3-carboxamide: Contains a pyrazole ring instead of a quinoline ring.

Properties

Molecular Formula

C30H29N3O2

Molecular Weight

463.6 g/mol

IUPAC Name

N-benzyl-N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide

InChI

InChI=1S/C30H29N3O2/c34-28(27-19-18-24-14-8-9-17-26(24)32-27)33(22-23-12-4-1-5-13-23)30(20-10-3-11-21-30)29(35)31-25-15-6-2-7-16-25/h1-2,4-9,12-19H,3,10-11,20-22H2,(H,31,35)

InChI Key

CKQFZQOYFVWKOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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